1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
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Overview
Description
1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and an oleic acid. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine(1-).
PS(18:0/18:1(9Z)), also known as 18:0-18:1-PS or PS(18:0/18:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:0/18:1(9Z)) can be converted into PE(18:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:0/18:1(9Z)) can be biosynthesized from PC(18:0/18:1(9Z)) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(18:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway.
Properties
Molecular Formula |
C42H80NO10P |
---|---|
Molecular Weight |
790.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b20-18-/t38-,39+/m1/s1 |
InChI Key |
AJFWREUFUPEYII-PAHWMLEVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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